molecular formula C11H11ClN2O B1429817 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile CAS No. 935279-87-1

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1429817
CAS RN: 935279-87-1
M. Wt: 222.67 g/mol
InChI Key: SZTLDEFMPWLFOE-UHFFFAOYSA-N
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Description

“4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile” is a chemical compound with the CAS Number: 935279-87-1. It has a molecular weight of 222.67 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(6-chloropyridin-3-yl)tetrahydro-2H-pyran-4-carbonitrile. The InChI code for this compound is 1S/C11H11ClN2O/c12-10-2-1-9(7-14-10)11(8-13)3-5-15-6-4-11/h1-2,7H,3-6H2 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . Unfortunately, more detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Spectral and Structural Properties

4H-pyran motif analogs, like 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile, have been studied for their spectral and structural properties. Kumar et al. (2020) used experimental and computational methods, including FT-IR, NMR, Docking, and Density Functional Theory, to analyze a similar compound. This research is significant in pharmaceutical drug discovery due to the compound's potential binding to multidrug resistance proteins (Kumar et al., 2020).

Corrosion Inhibition

Pyrazolopyridine derivatives, which are structurally related to 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile, have been explored as corrosion inhibitors. Dandia et al. (2013) investigated their effectiveness in protecting mild steel in acidic environments, revealing their potential in industrial applications (Dandia et al., 2013).

Fluorescence Properties

Compounds derived from pyrans, similar to the one , exhibit fluorescence emission. Mizuyama et al. (2008) synthesized derivatives that show fluorescence, highlighting their potential in developing new light-emitting materials and applications in optical technologies (Mizuyama et al., 2008).

Synthesis and Molecular Structure

The synthesis and molecular structure of compounds related to 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile have been extensively researched. Studies like those by Jansone et al. (2007) provide insights into the crystalline structures and properties of these compounds, which are valuable in the field of chemistry and materials science (Jansone et al., 2007).

Innovative Synthesis Protocols

Innovative methods for synthesizing related compounds have been developed. Patil and Mahulikar (2013) presented a transition metal-free route for creating aromatic rings from 2H-pyran-2-ones, demonstrating advances in synthetic chemistry (Patil & Mahulikar, 2013).

Antimicrobial Activity

Compounds in the pyran family have shown antimicrobial properties. Bhuva et al. (2015) synthesized derivatives that exhibited moderate activity against bacteria and fungi, suggesting potential applications in medicinal chemistry (Bhuva et al., 2015).

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard. The hazard statements include H302, which means it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(6-chloropyridin-3-yl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-2-1-9(7-14-10)11(8-13)3-5-15-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTLDEFMPWLFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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